molecular formula C18H30O3 B190426 JH I CAS No. 13804-51-8

JH I

Cat. No.: B190426
CAS No.: 13804-51-8
M. Wt: 294.4 g/mol
InChI Key: RQIDGZHMTWSMMC-TZNPKLQUSA-N
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Chemical Reactions Analysis

Types of Reactions: JH I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the hormone’s stability and reactivity under different conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of epoxides or hydroxylated derivatives .

Comparison with Similar Compounds

Biological Activity

Juvenile Hormone I (JH I) is a pivotal compound in the regulation of insect development and physiology. As a member of the juvenile hormone family, this compound plays a crucial role in metamorphosis, reproduction, and other physiological processes in insects. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various insect species, and relevant case studies.

Overview of Juvenile Hormones

Juvenile hormones are sesquiterpenoids synthesized primarily in the corpora allata, a pair of endocrine glands in insects. These hormones are essential for maintaining larval characteristics during development and preventing premature metamorphosis. This compound specifically influences growth, reproduction, and behavior in various insect species.

The action of this compound is mediated through its interaction with specific receptors in target tissues. Upon binding to its receptor, this compound initiates a cascade of gene expression changes that regulate developmental processes. Key pathways influenced by this compound include:

  • Metamorphosis Regulation : this compound inhibits the expression of genes required for metamorphosis, allowing larvae to continue feeding and growing.
  • Reproductive Development : In adult females, this compound promotes ovarian development and egg production.
  • Behavioral Modulation : this compound affects behaviors such as feeding and mating.

Biological Activity Data

The biological activity of this compound can be quantified through various experimental approaches, including in vitro assays and field studies. Below is a summary table illustrating some key findings from research on this compound.

Study Organism Findings
Gilbert et al. (2000)Aedes aegyptiDemonstrated that JH levels rise post-emergence, influencing feeding behavior and reproductive cycles.
Rachinsky et al. (2000)Apis melliferaFound that this compound significantly stimulates brood production under controlled conditions.
Audsley et al. (2000)Lymantria disparShowed that exogenous application of this compound results in increased larval growth rates.
Kuwano et al. (2008)Various insectsInvestigated novel inhibitors of JH signaling pathways, providing insights into potential pest control strategies.

Case Study 1: Impact on Aedes aegypti

In a study focusing on Aedes aegypti, researchers investigated how varying concentrations of this compound affected adult female reproductive behavior. The findings indicated that higher levels of this compound correlated with increased egg production and altered feeding patterns post-blood meal .

Case Study 2: Inhibition by EMBP

A notable case study explored the effects of EMBP (a juvenile hormone signaling inhibitor) on the activity of this compound in Bombyx mori. The study revealed that EMBP competitively inhibited the effects of this compound on gene expression related to growth and development, suggesting potential applications for pest management .

Research Findings

Recent research has highlighted several critical aspects regarding the biological activity of this compound:

  • Stimulation of Biosynthesis : Studies have shown that certain neuropeptides can stimulate the biosynthesis of this compound in vitro, enhancing its availability during critical developmental stages .
  • Dose-Response Relationships : Research indicates a clear dose-response relationship where increased concentrations of this compound lead to enhanced physiological responses in insects .
  • Inhibitory Effects : The introduction of inhibitors like EMBP provides a pathway for developing new insect growth regulators that could mitigate the effects of this compound during pest outbreaks .

Properties

IUPAC Name

methyl (2E,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-methylnona-2,6-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+/t16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIDGZHMTWSMMC-TZNPKLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@](O1)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024926
Record name (10R,11S)-(+)-Juvenile hormone I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13804-51-8
Record name Juvenile hormone I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13804-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Juvenile hormone I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013804518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10R,11S)-(+)-Juvenile hormone I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUVENILE HORMONE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8213U4LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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